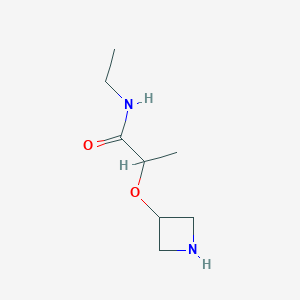
2-(azetidin-3-yloxy)-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-3-yloxy)-N-ethylpropanamide is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle Azetidines are known for their presence in various natural products and their potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(azetidin-3-yloxy)-N-ethylpropanamide, can be achieved through several methods. . This reaction is highly regio- and stereoselective, making it a powerful tool for constructing four-membered rings. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of azetidines often relies on nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods require prefunctionalized starting materials and involve multistep sequences, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yloxy)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(azetidin-3-yloxy)-N-ethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
3-allylazetidin-2-one: Similar structure with potential biological activities.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Another related compound with potential pharmacological properties.
Uniqueness
2-(azetidin-3-yloxy)-N-ethylpropanamide is unique due to its specific substitution pattern and the presence of the ethylpropanamide group. This unique structure may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-ethylpropanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-10-8(11)6(2)12-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
NMPYPVPTXHVVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)OC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



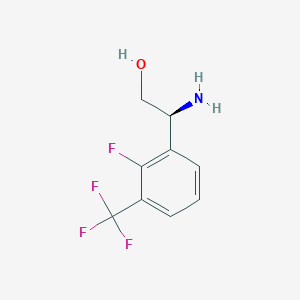
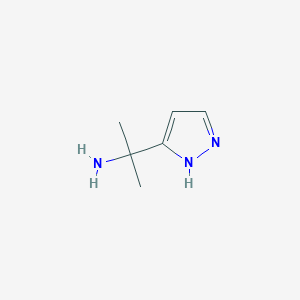

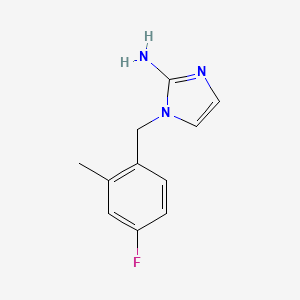
![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
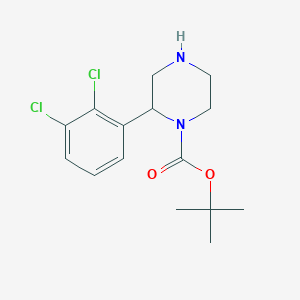
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
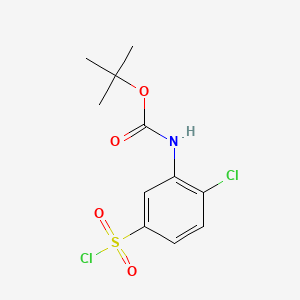
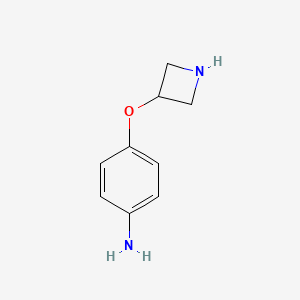



![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)
